An In-depth Technical Guide to 5-Fluoro-2-methoxyphenylacetic Acid
An In-depth Technical Guide to 5-Fluoro-2-methoxyphenylacetic Acid
Abstract
5-Fluoro-2-methoxyphenylacetic acid (CAS RN: 383134-85-8) is a key fluorinated aromatic carboxylic acid that serves as a versatile building block in modern medicinal and materials chemistry. The strategic placement of a fluorine atom and a methoxy group on the phenylacetic acid scaffold imparts unique electronic properties and steric influences. These characteristics are instrumental in modulating the physicochemical and biological activities of derivative compounds. This guide provides a comprehensive overview of its core chemical properties, established synthesis protocols, characteristic reactivity, and significant applications, with a particular focus on its role in drug discovery and development.
Introduction: The Strategic Importance of Fluorinated Intermediates
The incorporation of fluorine into organic molecules is a widely adopted strategy in pharmaceutical and agrochemical design. The carbon-fluorine bond, one of the strongest in organic chemistry, enhances metabolic stability and resistance to oxidative degradation[1]. Furthermore, fluorine's high electronegativity can significantly alter the acidity, lipophilicity, and binding interactions of a molecule, often leading to improved efficacy and bioavailability[2][3].
5-Fluoro-2-methoxyphenylacetic acid is a prime example of a "designer" building block. It belongs to the broader class of phenylacetic acids, which are foundational intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including penicillin and diclofenac[4]. The specific 5-fluoro, 2-methoxy substitution pattern provides a unique electronic and steric profile, making it a valuable precursor for creating complex molecular architectures with tailored properties.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The key identifiers and properties of 5-Fluoro-2-methoxyphenylacetic acid are summarized below.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 383134-85-8 | [5] |
| Molecular Formula | C₉H₉FO₃ | [5] |
| Molecular Weight | 184.16 g/mol | [5] |
| Appearance | Solid | [5] |
| IUPAC Name | 2-(5-Fluoro-2-methoxyphenyl)acetic acid | [6] |
| SMILES String | O=C(O)CC1=CC(F)=CC=C1OC | [5] |
| InChI Key | WGZCWKASVDIAOH-UHFFFAOYSA-N | [5] |
Spectroscopic Analysis
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons adjacent to the carboxyl group, and the methoxy (-OCH₃) protons. The fluorine atom at the 5-position will cause characteristic splitting patterns (coupling) in the signals of the adjacent aromatic protons.
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¹³C NMR: The carbon NMR would display nine unique signals corresponding to each carbon atom in the structure. The carbon atom directly bonded to fluorine will exhibit a large C-F coupling constant, a hallmark of fluorinated aromatic compounds.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight (184.16). Common fragmentation patterns for phenylacetic acids include the loss of the carboxyl group (-COOH) and cleavage of the benzylic C-C bond.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp carbonyl (C=O) stretch (around 1700 cm⁻¹), and C-O stretching bands for the ether and carboxylic acid functionalities.
Synthesis and Manufacturing Pathway
Fluorophenylacetic acids are valuable intermediates for producing various pharmacologically active compounds[9]. While multiple synthetic routes can be envisioned, a common and logical approach involves the modification of a readily available precursor. The following protocol outlines a representative synthesis.
Representative Synthesis Protocol: From 2-Methoxy-5-nitrophenylacetic Acid
This multi-step synthesis leverages standard, well-understood organic transformations. The choice of reagents is critical for achieving high yield and purity.
Step 1: Reduction of the Nitro Group
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Objective: To convert the nitro group to an amine, which can then be transformed into the target fluorine atom via the Sandmeyer reaction.
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Procedure:
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Dissolve 2-methoxy-5-nitrophenylacetic acid in a suitable solvent like ethanol or methanol.
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Add a catalyst, such as Palladium on Carbon (Pd/C).
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Introduce a hydrogen source, either by bubbling hydrogen gas through the mixture or by using a transfer hydrogenation reagent like ammonium formate.
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The reaction is typically run at room temperature until the starting material is consumed (monitored by TLC).
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Upon completion, filter off the catalyst and remove the solvent under reduced pressure to yield 5-amino-2-methoxyphenylacetic acid.
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Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)
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Objective: To convert the primary aromatic amine into a diazonium salt, which is then displaced by fluoride.
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Procedure:
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Cool an aqueous solution of fluoroboric acid (HBF₄) to 0-5 °C in an ice bath.
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Dissolve the 5-amino-2-methoxyphenylacetic acid from Step 1 in the cold HBF₄ solution.
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Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. This forms the diazonium tetrafluoroborate salt.
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Stir the resulting slurry for 30-60 minutes in the cold.
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Collect the precipitated diazonium salt by filtration and wash it with cold ether.
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Gently heat the dried salt until nitrogen evolution ceases. The thermal decomposition replaces the diazonium group with fluorine.
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The crude product is then purified by recrystallization or column chromatography to yield pure 5-Fluoro-2-methoxyphenylacetic acid.
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Diagram 1: Synthetic Workflow A simplified workflow for the synthesis of 5-Fluoro-2-methoxyphenylacetic acid.
Reactivity and Applications in Drug Development
The chemical behavior of 5-Fluoro-2-methoxyphenylacetic acid is governed by three primary functional groups: the carboxylic acid, the activated aromatic ring, and the benzylic methylene group.
Key Reactive Sites
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Carboxylic Acid Group: This is the most reactive site, readily undergoing reactions like esterification, amidation, and reduction to an alcohol[2]. This functionality is crucial for coupling the molecule to other fragments, for example, in forming amide bonds with amine-containing pharmacophores.
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Aromatic Ring: The fluorine and methoxy groups are ortho, para-directing activators (though fluorine is deactivating overall due to induction). The positions ortho and para to these substituents are susceptible to electrophilic aromatic substitution, allowing for further functionalization of the ring if required.
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Benzylic Methylene (-CH₂-): The protons on this carbon are weakly acidic and can be removed by a strong base, creating a nucleophilic enolate that can participate in alkylation or condensation reactions.
Role as a Key Building Block
Fluorinated phenylacetic acids are indispensable in medicinal chemistry[9]. They serve as key intermediates for APIs where metabolic stability and potent binding are paramount. The methoxy group can act as a hydrogen bond acceptor and its position can influence the conformation of the final molecule, while the fluorine atom can enhance binding affinity and block metabolic attack[1][2].
For instance, similar structures like 5-fluoro-2-methoxybenzoic acid are key starting materials for Pirtobrutinib, a drug used to treat certain types of lymphoma[10]. This highlights the utility of the 5-fluoro-2-methoxy substitution pattern in constructing highly specific enzyme inhibitors.
Diagram 2: Role in Amide Bond Formation A diagram showing the primary application of 5-Fluoro-2-methoxyphenylacetic acid in forming amide bonds for drug synthesis.
Safety and Handling
According to safety data, 5-Fluoro-2-methoxyphenylacetic acid is classified as acutely toxic if swallowed (Acute Tox. 4 Oral)[5][11]. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood.
Conclusion
5-Fluoro-2-methoxyphenylacetic acid is more than a simple chemical intermediate; it is an enabling tool for modern chemical research. Its unique combination of a reactive carboxylic acid handle and a metabolically robust, electronically tuned aromatic ring makes it a high-value component in the synthesis of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage its potential in the development of next-generation pharmaceuticals and advanced materials.
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